Rhoifolin
Overview
Description
Mechanism of Action
Target of Action
Rhoifolin’s primary targets include IKKβ/NF-κB and TLR4/NF-κB signaling pathways . These pathways play a crucial role in inflammation and autophagy, which are associated with various diseases such as osteoarthritis and alcoholic liver disease .
Mode of Action
This compound interacts with its targets by inhibiting the activation of IκBα and IKKβ in the NF-κB signaling pathways . It also suppresses the production of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α .
Biochemical Pathways
This compound affects the P38/JNK and PI3K/AKT/mTOR signal pathways . These pathways are involved in the regulation of autophagy, a process that is disrupted in diseases like osteoarthritis . This compound also impacts the CYP2E1 and NF-κB signaling pathways, which are associated with alcoholic liver disease .
Result of Action
This compound has been shown to alleviate inflammatory responses and cartilage degradation in rat osteoarthritis models . It also accelerates the recovery of liver and lung tissue damages in acute inflammation mice and inhibits carrageenan-induced paw edema in rats . In vitro, this compound enhances cell viability and suppresses the production of pro-inflammatory cytokines .
Biochemical Analysis
Biochemical Properties
Rhoifolin has been shown to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit a variety of significant biological activities including antioxidant, anti-inflammatory, antimicrobial, hepatoprotective, and anticancer effects .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to alleviate inflammation in acute inflammation animal models and LPS-induced RAW264.7 cells . In pancreatic cancer cells, this compound inhibited cell proliferation and promoted apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it has been found to regulate the AKT/JNK/caspase-3 and TGF-β2/SMAD2 signaling pathways, which may contribute to its anti-pancreatic cancer effects . In osteoarthritis, this compound ameliorated the condition via regulating autophagy, involving P38/JNK and PI3K/AKT/mTOR signal pathways .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For instance, increasing doses of this compound significantly reduced the tumor necrosis factor release and elevated the total antioxidant capacity in a reverse dose order, with the highest ability obtained with the lowest dose tested .
Dosage Effects in Animal Models
The effects of this compound have been observed to vary with different dosages in animal models. For instance, in a study investigating the anti-inflammatory activity of this compound, it was found that this compound accelerated the recoveries of liver and lung tissue damages in acute inflammation mice and inhibited carrageenan-induced paw edema in rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, in the context of alcoholic liver disease, this compound was found to inhibit the CYP2E1 and NF-κB signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhoifolin can be synthesized through the glycosylation of apigenin with neohesperidose. The reaction typically involves the use of a glycosyl donor and a glycosyl acceptor under acidic or enzymatic conditions. The reaction conditions may vary, but common reagents include glycosyl halides and Lewis acids .
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources. For instance, it can be extracted from the leaves of Rhus succedanea using solvents like methanol or ethanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Rhoifolin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the flavone structure, potentially leading to new derivatives with unique properties.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of various this compound derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinones, while substitution can produce various esters and ethers .
Scientific Research Applications
Rhoifolin has a wide range of scientific research applications:
Comparison with Similar Compounds
Rhoifolin is similar to other flavonoids such as:
Apigenin: Both compounds share the same aglycone structure but differ in their glycosylation patterns.
Naringin: This flavonoid also has a neohesperidose moiety but differs in the aglycone structure.
Hesperidin: Similar to this compound, hesperidin is a glycoside but with a different sugar moiety and aglycone.
Uniqueness: this compound’s unique combination of glycosylation and aglycone structure contributes to its distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-8,10,18,20-30,32-36H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMNUQRUHXIGHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rhoifolin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038848 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17306-46-6 | |
Record name | Rhoifolin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038848 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
251 - 253 °C | |
Record name | Rhoifolin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038848 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does rhoifolin exert its anti-inflammatory effects?
A1: this compound has been shown to attenuate inflammatory responses by inhibiting the NF-κB pathway. [, ] It downregulates pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, and reduces the expression of NF-κB p65 and p-IκB-α. [, ]
Q2: Can this compound protect against oxidative stress?
A2: Yes, this compound exhibits antioxidant properties by increasing the levels of antioxidant enzymes like glutathione (GSH), glutathione peroxidase (GPx), and superoxide dismutase (SOD), while decreasing malondialdehyde (MDA) levels. [, , ]
Q3: What is the role of this compound in apoptosis?
A3: this compound has demonstrated anti-apoptotic effects by reducing the expression of apoptotic markers like Bax and caspase-3, while increasing the expression of the anti-apoptotic marker Bcl-2. []
Q4: How does this compound affect osteoclastogenesis?
A4: this compound has been shown to inhibit receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclastogenesis by suppressing the NF-κB and mitogen-activated protein kinase (MAPK) pathways. [] It also attenuates the expression of transcriptional factors nuclear factor of activated T cells 1 (NFATc1) and c-Fos. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C27H30O14 and a molecular weight of 578.52 g/mol.
Q6: What spectroscopic techniques are used to identify this compound?
A6: Various spectroscopic techniques, including UV, 1H NMR, 13C NMR, and HMBC, are commonly used for the identification and structural elucidation of this compound. [, , ]
Q7: Is there information available regarding the stability of this compound under different storage conditions?
A7: While specific studies on this compound stability are limited, one study suggests that the flavonoid content in Citri Grandis, a primary source of this compound, remains stable for up to one year under room temperature storage conditions. [] More research is needed to comprehensively assess this compound's stability profile.
Q8: What are the potential therapeutic applications of this compound?
A8: Research suggests potential therapeutic applications of this compound in various areas:
- Neuroprotection: this compound shows promise in protecting against spinal cord injury [], Alzheimer’s disease [], and scopolamine-induced amnesia [] by reducing oxidative stress, inflammation, and apoptosis.
- Osteoarthritis: It ameliorates osteoarthritis by regulating autophagy and suppressing inflammation and cartilage degradation. []
- Cancer: this compound exhibits antiproliferative effects on various cancer cell lines. [, , ]
- Nephrotoxicity: It protects against cisplatin-induced nephrotoxicity by inhibiting the NF-κB pathway and reducing oxidative stress. []
- Diabetes: this compound exhibits insulin-mimetic effects by enhancing adiponectin secretion and insulin receptor phosphorylation. []
- Anti-inflammatory and Antioxidant Activity: It demonstrates significant anti-inflammatory effects in a carrageenan-induced rat paw edema model and boosts the total antioxidant capacity. []
Q9: Have there been any molecular docking studies conducted with this compound?
A9: Yes, molecular docking studies have been performed to investigate the potential of this compound as a therapeutic agent:
- SARS-CoV-2 Inhibition: Docking studies suggest that this compound exhibits strong interactions with the SARS-CoV-2 membrane protein (PDB ID: 3I6G), indicating potential antiviral activity. []
- Fungicidal Activity: this compound showed high docking scores against Arg-X-Leu-Arg (RXLR) effector proteins of the fungal phytopathogen Phytophthora infestans, suggesting potential as a natural fungicide. []
Q10: How does the structure of this compound contribute to its activity?
A10: The flavonoid structure of this compound, particularly the presence of hydroxyl groups and the neohesperidose sugar moiety, plays a crucial role in its antioxidant, anti-inflammatory, and other biological activities. Modifications to these structural features can significantly influence its potency and selectivity. Further research is necessary to comprehensively understand the SAR of this compound and its derivatives.
Q11: What in vitro models have been used to study this compound's effects?
A11: Various cell-based assays have been employed to investigate the effects of this compound:
- Osteoclastogenesis: this compound's inhibitory effects on osteoclastogenesis have been studied in vitro using RANKL-stimulated RAW 264.7 cells. []
- Adipocyte Function: Its insulin-mimetic effects have been studied in vitro using differentiated 3T3-L1 adipocytes. []
- Cytotoxicity: this compound's antiproliferative effects have been evaluated in vitro against various cancer cell lines, including Hep 2, HeLa, Hep G2, HCT-116, and MRC-5. []
Q12: What animal models have been used to study this compound?
A12: this compound's therapeutic potential has been investigated in various animal models:
- Spinal Cord Injury: A rat model of spinal cord injury was used to demonstrate this compound's neuroprotective effects. []
- Rheumatoid Arthritis: The anti-inflammatory effects of this compound were studied in a Freund’s adjuvant-induced rheumatoid arthritis rat model. []
- Alzheimer's Disease: A streptozotocin-induced Alzheimer's disease rat model was used to study the neuroprotective effects of this compound. []
- Cisplatin-Induced Nephrotoxicity: A rat model of cisplatin-induced nephrotoxicity was used to demonstrate the protective effects of this compound. []
- Scopolamine-Induced Amnesia: A zebrafish model of scopolamine-induced amnesia was used to investigate the memory-enhancing effects of this compound. []
- Cisplatin-Induced Testicular Toxicity: A rat model of cisplatin-induced testicular toxicity was used to evaluate the protective effects of this compound on testicular function. []
Q13: What analytical methods are used to quantify this compound?
A13: Several analytical techniques are commonly employed for the quantification of this compound:
- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as UV, PDA, and MS, is widely used for the separation, identification, and quantification of this compound in plant materials and biological samples. [, , , , ]
- Thin-Layer Chromatography (TLC): TLC is a simpler and faster method for the qualitative and semi-quantitative analysis of this compound. [, ]
- Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and sensitivity compared to traditional HPLC, allowing for more accurate and precise quantification of this compound. [, ]
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